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Ocedurenone Clinical Trials: A Head-to-Head
Comparison of BLOCK-CKD and CLARION-CKD
An in-depth analysis of the successful Phase 2b BLOCK-CKD trial and the terminated Phase 3

CLARION-CKD trial of the non-steroidal mineralocorticoid receptor antagonist, ocedurenone,

in patients with chronic kidney disease and uncontrolled hypertension.

This guide provides a comprehensive comparison of the clinical trial data for ocedurenone
(formerly KBP-5074) from the BLOCK-CKD and CLARION-CKD studies. Ocedurenone is a

novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) developed for

patients with uncontrolled hypertension and advanced chronic kidney disease (CKD).[1] While

the Phase 2b BLOCK-CKD trial demonstrated promising efficacy and safety, the subsequent

Phase 3 CLARION-CKD trial was terminated early due to futility. This guide is intended for

researchers, scientists, and drug development professionals to objectively compare the

performance of ocedurenone in these two pivotal trials.

Executive Summary
The BLOCK-CKD study, a Phase 2b trial, met its primary endpoint, showing that ocedurenone,

at doses of 0.25 mg and 0.5 mg, led to a statistically significant reduction in systolic blood

pressure (SBP) compared to placebo in patients with stage 3b/4 CKD and uncontrolled
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hypertension.[2][3] The safety profile was notable for a low incidence of severe hyperkalemia, a

common concern with MRAs in this patient population.[4]

In contrast, the larger Phase 3 CLARION-CKD trial was stopped prematurely after a

prespecified interim analysis revealed that the trial had met the futility criteria.[5] The primary

endpoint, the change in SBP from baseline to week 12, was not met. This unexpected outcome

has led to a halt in the development of ocedurenone for this indication.

Data Presentation
Table 1: Study Design and Protocols
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Feature BLOCK-CKD CLARION-CKD

Phase Phase 2b Phase 3

Official Title

A Phase 2, Randomized,

Double-Blind, Placebo-

Controlled, Multi-Center Study

to Assess the Efficacy, Safety,

and Pharmacokinetics of KBP-

5074 in Patients with

Moderate-to-Severe Chronic

Kidney Disease and

Uncontrolled Hypertension –

(BLOCK/CKD)

Efficacy and Safety of KBP-

5074 in Uncontrolled

Hypertension and Moderate or

Severe Chronic Kidney

Disease (CKD) (Clarion-CKD)

ClinicalTrials.gov ID NCT03574363 NCT04968184

Study Design

Randomized, double-blind,

placebo-controlled, parallel-

group, multicenter

Randomized, double-blind,

placebo-controlled, multicenter

Number of Patients 162 Over 600 enrolled (planned)

Treatment Arms

- Ocedurenone 0.25 mg once

daily- Ocedurenone 0.5 mg

once daily- Placebo

- Ocedurenone (dose titration

planned)- Placebo

Treatment Duration 84 days (12 weeks)

Planned 24-week double-blind

treatment period (stopped after

12 weeks)

Primary Endpoint

Change in trough cuff seated

systolic blood pressure (SBP)

from baseline to day 84

Change in systolic blood

pressure from baseline to

week 12

Secondary Endpoints - Change in diastolic blood

pressure (DBP)- Change in

urinary albumin-to-creatinine

ratio (UACR)- Change in

serum potassium and

incidence of hyperkalemia-

Not fully assessed due to early

termination.
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Change in estimated

glomerular filtration rate

(eGFR) and serum creatinine

Table 2: Patient Demographics and Baseline
Characteristics (BLOCK-CKD)

Characteristic Value (N=162)

Mean Age (years) 65.4

Female (%) 45.1

Race: White (%) 92.0

Ethnicity: Hispanic (%) 21.6

Mean Baseline SBP (mmHg) 155.3

Mean Baseline DBP (mmHg) 87.7

Stage 4 CKD (%) 39.5

Diabetes Mellitus (%) 31.5

Albuminuria (UACR ≥30 mg/g) (%) 77.2

Detailed patient demographics for the CLARION-CKD trial have not been publicly released.

Table 3: Efficacy and Safety Outcomes
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Outcome BLOCK-CKD CLARION-CKD

Primary Endpoint Result
Met. Statistically significant

reduction in SBP.

Not Met. Failed to show a

significant change in SBP from

baseline to week 12.

Placebo-Subtracted SBP

Reduction (0.5 mg dose)
-10.6 mmHg Not achieved.

Incidence of Severe

Hyperkalemia (≥6.0 mmol/L)
0%

Data not fully available, but no

major safety concerns were

highlighted as the reason for

termination.

Study Status Completed Terminated for futility

Experimental Protocols
BLOCK-CKD Study Protocol
The BLOCK-CKD study was a Phase 2b, randomized, double-blind, placebo-controlled,

parallel-group, multicenter trial. A total of 162 patients with stage 3b/4 CKD and uncontrolled

hypertension were randomized in a 1:1:1 ratio to receive ocedurenone 0.25 mg, ocedurenone
0.5 mg, or placebo once daily for 84 days. The primary efficacy endpoint was the change from

baseline in trough cuff seated SBP at day 84. Key secondary endpoints included changes in

diastolic blood pressure, UACR, serum potassium levels, and eGFR.

CLARION-CKD Study Protocol
The CLARION-CKD study was a Phase 3, multicenter, double-blind, placebo-controlled,

randomized trial designed to evaluate the efficacy and safety of ocedurenone in patients with

uncontrolled hypertension and advanced CKD. The trial planned to enroll over 600 patients.

The study design included a 24-week double-blind treatment period. The primary endpoint was

the change in systolic blood pressure from baseline to week 12. An independent data

monitoring committee conducted a prespecified interim analysis after all participants had

completed 12 weeks of treatment, which led to the conclusion of futility and the subsequent

termination of the trial.
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Mandatory Visualization
Ocedurenone Mechanism of Action
Ocedurenone is a non-steroidal mineralocorticoid receptor antagonist (MRA). It works by

selectively blocking the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.

Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), contributes

to sodium and water retention, potassium excretion, and fibrosis, all of which can lead to

increased blood pressure and kidney damage. By antagonizing the mineralocorticoid receptor,

ocedurenone aims to reduce blood pressure and exert protective effects on the kidneys and

cardiovascular system.
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Caption: Ocedurenone's mechanism of action as a mineralocorticoid receptor antagonist.

Experimental Workflow: BLOCK-CKD
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Caption: Experimental workflow of the BLOCK-CKD clinical trial.
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Experimental Workflow: CLARION-CKD

Planned Double-Blind Treatment (24 Weeks)

Screening & Placebo Run-in

Randomization (N > 600)

Placebo Ocedurenone

Prespecified Interim Analysis
(Week 12)

Trial Terminated for Futility

Click to download full resolution via product page

Caption: Experimental workflow of the CLARION-CKD clinical trial.

Conclusion
The divergent outcomes of the BLOCK-CKD and CLARION-CKD trials highlight the challenges

of translating promising Phase 2 results into Phase 3 success, particularly in a complex patient
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population with advanced CKD and uncontrolled hypertension. While BLOCK-CKD provided a

strong signal of efficacy and a favorable safety profile for ocedurenone, the failure of

CLARION-CKD to meet its primary endpoint has unfortunately halted its development for this

indication. Further post-hoc analyses of the CLARION-CKD data, if made public, will be crucial

for the scientific community to understand the potential reasons for this discrepancy and to

inform future drug development efforts in this high-risk patient group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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